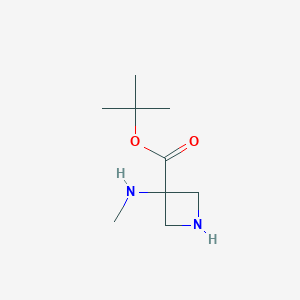tert-Butyl 3-(methylamino)azetidine-3-carboxylate
CAS No.: 1389315-04-1
Cat. No.: VC15991483
Molecular Formula: C9H18N2O2
Molecular Weight: 186.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1389315-04-1 |
|---|---|
| Molecular Formula | C9H18N2O2 |
| Molecular Weight | 186.25 g/mol |
| IUPAC Name | tert-butyl 3-(methylamino)azetidine-3-carboxylate |
| Standard InChI | InChI=1S/C9H18N2O2/c1-8(2,3)13-7(12)9(10-4)5-11-6-9/h10-11H,5-6H2,1-4H3 |
| Standard InChI Key | DEGLXDLWLCJYNE-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)C1(CNC1)NC |
Introduction
Tert-butyl 3-(methylamino)azetidine-3-carboxylate is a synthetic organic compound belonging to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound has garnered interest in pharmaceutical and chemical research due to its structural features and potential applications in medicinal chemistry.
Synthesis
The synthesis of tert-butyl 3-(methylamino)azetidine-3-carboxylate typically involves the following steps:
-
Formation of Azetidine Ring: The azetidine core is synthesized through cyclization reactions involving amines and alkylating agents.
-
Introduction of Methylamino Group: The methylamino functional group is incorporated via selective amination reactions.
-
Protection with Tert-Butyl Group: The carboxylic acid moiety is protected using tert-butanol under acidic conditions to yield the tert-butyl ester.
These steps require precise control over reaction conditions to ensure high yield and purity.
Applications in Medicinal Chemistry
Tert-butyl 3-(methylamino)azetidine-3-carboxylate is primarily explored as a building block in drug discovery due to its:
-
Structural Versatility: The azetidine ring provides a rigid framework that can influence biological activity.
-
Pharmacophoric Features: The methylamino group can participate in hydrogen bonding, enhancing interaction with biological targets.
-
Synthetic Utility: Its tert-butyl ester group allows for controlled deprotection under mild conditions, enabling further functionalization.
Potential applications include:
-
Development of enzyme inhibitors
-
Design of receptor modulators
-
Exploration as intermediates in peptide synthesis
Safety and Handling
| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) |
|---|---|
| Precautionary Statements | P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (If in eyes: Rinse cautiously with water for several minutes.) |
Proper laboratory safety protocols must be followed when handling this compound due to its potential irritant properties.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume